Sodium pyrophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQENQNTWSFEDLI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na4P2O7, Na4O7P2 | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | TETRASODIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10042-91-8 (unspecified hydrochloride salt), 13472-36-1 (tetra-hydrochloride salt decahydrate), 14691-80-6 (tri-hydrochloride salt), 7758-16-9 (di-hydrochloride salt) | |
| Record name | Sodium pyrophosphate [USAN] | |
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DSSTOX Substance ID |
DTXSID9042465 | |
| Record name | Tetrasodium pyrophosphate | |
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Molecular Weight |
265.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C., Dry Powder; Other Solid, Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air, Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH], ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER., Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 ? 10H2O) is in the form of colorless, transparent crystals.] | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | Diphosphoric acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | TETRASODIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Tetrasodium pyrophosphate | |
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| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | Tetrasodium pyrophosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | Tetrasodium pyrophosphate | |
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Solubility |
7 % at 77 °F (NIOSH, 2023), Soluble in water. Insoluble in ethanol, COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/, INSOL IN ALCOHOL /DECAHYDRATE/, SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/, IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C, (77 °F): 7% | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | TETRASODIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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| Record name | Tetrasodium pyrophosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
2.45 (NIOSH, 2023) - Denser than water; will sink, 2.534, Relative density (water = 1): 2.5, 2.45 | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | Tetrasodium pyrophosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tetrasodium pyrophosphate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
CRYSTALS, COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER, White powder or granules. | |
CAS No. |
7722-88-5 | |
| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium pyrophosphate [USAN] | |
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| Record name | Diphosphoric acid, sodium salt (1:4) | |
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| Record name | Tetrasodium pyrophosphate | |
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| Record name | Tetrasodium pyrophosphate | |
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| Record name | SODIUM PYROPHOSPHATE | |
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| Record name | TETRASODIUM PYROPHOSPHATE | |
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| Record name | Pyrophosphoric acid, tetrasodium salt | |
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Melting Point |
1810 °F (NIOSH, 2023), 988 °C, 1810 °F | |
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| Record name | Tetrasodium pyrophosphate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Nomenclature and Chemical Identity Within Scholarly Contexts
In academic and research settings, precise nomenclature is paramount. Sodium pyrophosphate is most formally known by its IUPAC name, tetrasodium (B8768297) diphosphate. nih.govclimatiq.iodrugbank.com It is also commonly referred to as tetrathis compound (TSPP). nih.govatamanchemicals.comwikipedia.org The compound consists of four sodium cations (Na⁺) and a pyrophosphate anion (P₂O₇⁴⁻). nih.gov This anion is an acid anhydride (B1165640) of phosphate (B84403). chemeurope.com
The chemical formula for the anhydrous form is Na₄P₂O₇, and it also exists in a hydrated form, the decahydrate (B1171855), with the formula Na₄P₂O₇·10H₂O. nih.govatamanchemicals.comtaylorandfrancis.com The anhydrous form presents as an odorless, white powder or granules, while the decahydrate consists of colorless or white crystals. nih.govfao.org
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tetrasodium;phosphonato phosphate | nih.govclimatiq.io |
| Other Names | Tetrathis compound, TSPP, Sodium diphosphate | nih.govatamanchemicals.comusda.gov |
| CAS Number | 7722-88-5 | nih.govfishersci.no |
| Molecular Formula | Na₄P₂O₇ | nih.govnist.gov |
| Molecular Weight | 265.90 g/mol | nih.govnist.gov |
Historical Overview of Sodium Pyrophosphate Research and Discovery
The study of pyrophosphates dates back to the 19th century. The synthesis of tetraethyl pyrophosphate, an ester of pyrophosphoric acid, was first described by Philip de Clermount in 1854. chemeurope.com However, the industrial manufacturing of pyrophosphates, including sodium pyrophosphate, began in the 1920s. usda.gov Early research recognized the interaction between pyrophosphates and proteins as early as 1916. usda.gov
The production of tetrasodium (B8768297) pyrophosphate involves the reaction of furnace-grade phosphoric acid with sodium carbonate to produce disodium (B8443419) phosphate (B84403). This intermediate is then heated to 450°C to yield tetrathis compound. wikipedia.org
Discussions around the evolutionary significance of inorganic pyrophosphate (PPi) began in the 1960s. nih.govnih.gov One prominent theory proposed by Kornberg suggested that PPi plays a crucial role in making certain biochemical reactions irreversible due to its hydrolysis by ubiquitous pyrophosphatases. nih.gov This concept has been a cornerstone in understanding its role in biosynthetic pathways. Research into the prebiotic synthesis of PPi suggests it could have formed under early Earth conditions, potentially driven by geochemical redox reactions in hydrothermal environments. nih.govastrobiology.comuni-goettingen.de
Significance of Sodium Pyrophosphate Across Scientific Disciplines
Mechanisms of Pyrophosphate Synthesis via Thermal Dehydration of Phosphates
The primary and most established method for producing sodium pyrophosphates is through the thermal dehydration of sodium orthophosphates. This process involves a condensation reaction where two orthophosphate units join together by eliminating a molecule of water, forming a characteristic P-O-P phosphoanhydride bond. mnhn.frwikipedia.org The specific type of this compound produced depends on the starting orthophosphate material and the reaction conditions.
Formation of Tetrasodium (B8768297) Pyrophosphate (TSPP): Tetrathis compound (Na₄P₂O₇) is synthesized by the calcination of disodium (B8443419) hydrogen phosphate (Na₂HPO₄). atamanchemicals.comusda.gov The reaction proceeds by heating anhydrous disodium hydrogen phosphate, which causes two moles of it to condense, releasing one mole of water. atamanchemicals.com
Reaction: 2 Na₂HPO₄ → Na₄P₂O₇ + H₂O
This molecular dehydration is typically carried out at high temperatures, around 500°C, to ensure the complete conversion to tetrathis compound. usda.gov The process can be performed in a single step, where drying and polymerization occur in the same equipment, or a two-step method where these processes are separated. atamanchemicals.com
Formation of Sodium Acid Pyrophosphate (SAPP): Sodium acid pyrophosphate (Na₂H₂P₂O₇) is produced by heating monosodium phosphate (NaH₂PO₄). wikipedia.orgchemicalbook.com When heated to temperatures above 169°C, two molecules of monosodium phosphate undergo condensation to form dithis compound and water. wikipedia.org The reaction is carefully controlled, typically between 225°C and 240°C, to yield the desired acidic pyrophosphate. google.com
Reaction: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O
The kinetics of this dehydration process are influenced by factors such as heating rate and atmosphere. Studies using thermogravimetric analysis show that the transformation of anhydrous NaH₂PO₄ into Na₂H₂P₂O₇ occurs at temperatures above 210°C. researchgate.net The process is generally understood to be a solid-state reaction controlled by internal lattice reordering. rsc.org The presence of water vapor can play a catalytic role, facilitating ionic diffusion and assisting in the crystallization of the final product. cdnsciencepub.com
The table below summarizes the thermal dehydration reactions for producing different sodium pyrophosphates.
| Starting Material | Chemical Formula | Product | Chemical Formula | Temperature Range (°C) |
| Monosodium Phosphate | NaH₂PO₄ | Sodium Acid Pyrophosphate | Na₂H₂P₂O₇ | >169 (typically 225-240) wikipedia.orggoogle.com |
| Disodium Phosphate | Na₂HPO₄ | Tetrathis compound | Na₄P₂O₇ | ~500 usda.gov |
Novel Approaches in Crystallization for Specific this compound Phases
Control over the crystalline structure (phase) of this compound is crucial as different phases can exhibit distinct physical and electrochemical properties. Advanced crystallization techniques have been developed to selectively produce these specific phases.
Temperature-Selective Crystallization Techniques
Temperature is a critical parameter that can be manipulated to guide the crystallization process toward a specific polymorph. For sodium phosphates, crystallization temperatures can determine the hydrate (B1144303) form, which in turn affects the final product upon subsequent calcination. For instance, in the production of disodium phosphate, crystallization above approximately 20-25°C yields the heptahydrate form, while lower temperatures produce the dodecahydrate. google.com
In the synthesis of related polyphosphates like sodium tripolyphosphate, temperature control is paramount for phase selection. Calcination at 560°C tends to produce Phase I, whereas a lower temperature of 340°C can yield Phase II. researchgate.net This principle of temperature-dependent phase formation is applicable to pyrophosphate synthesis, where precise temperature control during the calcination of orthophosphate precursors can favor the formation of a desired crystalline structure. The presence of certain impurities or dopants can also influence the phase transformation temperature. researchgate.net For example, adding small amounts of CaO and Al₂O₃ to monosodium orthophosphate before heating helps in stabilizing the reaction rate and final product characteristics. google.com
Glass-Ceramics Technology for this compound Synthesis
The glass-ceramics method is a versatile technique for producing highly crystalline materials with fine-grained microstructures. researchgate.net This approach involves melting the precursor materials at a high temperature to form a homogenous glass, followed by a controlled heat treatment (annealing) to induce crystallization. researchgate.netfrontiersin.org This method is particularly effective for synthesizing complex phosphate and pyrophosphate compounds, as the glass-forming oxide P₂O₅ facilitates the process. frontiersin.org
This technology has been successfully applied to prepare sodium iron pyrophosphate (Na₂FeP₂O₇), a promising cathode material for sodium-ion batteries. researchgate.net The process starts with a precursor glass of the same composition, prepared by a melt-quenching method. researchgate.net The glass is then heat-treated, often with a reducing agent like glucose, at temperatures around 620°C to crystallize the Na₂FeP₂O₇ phase. researchgate.net
A key advantage of the glass-ceramics approach is the ability to produce materials with unique properties. For example, Na₂FeP₂O₇ glass-ceramics can adhere to solid electrolytes at relatively low temperatures (around 500°C) due to their viscous flow during crystallization, which is beneficial for fabricating all-solid-state batteries. researchgate.net Furthermore, by adjusting the precursor glass composition, such as by substituting iron with nickel (Na₂FeₓNi₁₋ₓP₂O₇), it is possible to tune the electrochemical properties of the final crystalline material. frontiersin.org
Purification and Characterization of Synthetic this compound Products
Following synthesis, the this compound product must be purified and rigorously characterized to ensure it meets the required specifications for its intended application.
Purification: The primary method for purifying this compound is recrystallization. This process involves dissolving the synthesized product in a suitable solvent, typically hot water, followed by filtration to remove insoluble impurities. fao.org The clear filtrate is then cooled to induce crystallization of the purified this compound. The resulting crystals are isolated by filtration or centrifugation and washed with water and/or an organic solvent like ethanol to remove any remaining soluble impurities. google.com.pg In some processes, pH adjustment is used to facilitate dissolution and subsequent precipitation. For example, a buffer system can be used to dissolve the compound, which is then treated with a decolorizing agent like activated carbon before being recrystallized by acidifying the solution. google.com.pg
Characterization: A suite of analytical techniques is employed to verify the identity, purity, phase, and morphology of the final this compound product.
X-ray Diffraction (XRD): XRD is the definitive technique for identifying the crystalline phase of the synthesized material. It provides information about the crystal structure and can confirm the formation of the desired pyrophosphate phase, such as the triclinic P1-structure for Na₂FeP₂O₇. researchgate.netshu.ac.uk It is also used to detect the presence of any crystalline impurities. shareok.org
Scanning Electron Microscopy (SEM): SEM is used to examine the particle morphology, size, and surface architecture of the synthesized powder. rsc.org This is particularly important for applications where particle characteristics influence performance, such as in battery electrodes. neicorporation.com Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, can confirm the uniform distribution of constituent elements (Na, P, O) within the material. rsc.org
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable for confirming the presence of specific chemical bonds, such as the P-O-P linkage characteristic of pyrophosphates. researchgate.netshareok.org These techniques provide insight into the local structural changes and can be used to monitor the dehydration and condensation process in situ. researchgate.netresearchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and transformations of the material. shareok.org TGA can quantify mass loss associated with dehydration or the burnout of carbon coatings, while DSC can identify temperatures of phase transitions. shareok.orgrsc.org
The table below details the common characterization techniques and their primary purpose.
| Technique | Purpose | Information Obtained |
| X-ray Diffraction (XRD) | Phase Identification & Purity | Crystal structure, lattice parameters, presence of crystalline impurities. researchgate.netshareok.org |
| Scanning Electron Microscopy (SEM) | Morphological Analysis | Particle size, shape, surface texture, and microstructure. rsc.org |
| Energy-Dispersive X-ray (EDX) | Elemental Analysis | Elemental composition and distribution within the sample. rsc.org |
| FTIR/Raman Spectroscopy | Structural Confirmation | Identification of functional groups (e.g., P-O-P bonds) and local structure. researchgate.netshareok.org |
| Thermal Analysis (DSC/TGA) | Thermal Properties | Thermal stability, phase transition temperatures, quantification of volatiles. shareok.orgrsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis and Adsorption Mechanisms
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (also known as sodium acid pyrophosphate or SAPP), XPS is instrumental in elucidating its interactions at material interfaces, particularly in mineral processing and biomaterial applications. researchgate.net
Research on the flotation separation of apatite from dolomite (B100054) has utilized XPS to understand the selective depression mechanism of this compound. researchgate.netmdpi.com The analysis revealed that this compound preferentially interacts with the active Ca sites on the apatite surface, which hinders the adsorption of the collector, sodium oleate (B1233923). researchgate.netmdpi.com This selective adsorption is a key factor in achieving the separation of the two minerals. mdpi.com For dolomite, while the interaction with Ca sites is also affected, the reactivity with Mg sites appears to be enhanced in the presence of this compound, thus not significantly inhibiting the collector's adsorption. mdpi.com
The XPS data provides direct evidence of the adsorption of pyrophosphate ions onto the mineral surfaces by detecting the P 2p and O 1s signals characteristic of the phosphate groups. The changes in the binding energies of elements like Ca 2p and Mg 1s on the mineral surfaces before and after treatment with this compound offer insights into the specific chemical bonds formed during adsorption. mdpi.com
Table 1: Illustrative XPS Data for Mineral Surface Analysis with this compound
| Mineral | Treatment | Dominant Surface Species Detected by XPS | Implied Adsorption Mechanism |
|---|---|---|---|
| Apatite | This compound followed by Sodium Oleate | P, O (from pyrophosphate), reduced Na, reduced C (from oleate) | Competitive adsorption, with pyrophosphate blocking oleate binding sites. |
Zeta Potential Measurements in Colloidal Systems
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. This compound is widely used as a dispersant in various colloidal systems, and its effect is often evaluated through zeta potential measurements. brookhaveninstruments.comncsu.edu
In colloidal systems like clay suspensions, the addition of this compound can significantly alter the zeta potential of the particles. ncsu.edu Typically, the pyrophosphate anion (P₂O₇⁴⁻) adsorbs onto the particle surfaces, increasing the negative surface charge. ncsu.edu This leads to a more negative zeta potential, which enhances the electrostatic repulsion between particles, thereby improving the dispersion and stability of the suspension. brookhaveninstruments.com
For instance, in the processing of mica, this compound is added to disperse clay impurities. ncsu.edu The pyrophosphate ions adsorb onto the mica particles, increasing the negative zeta potential and leading to better dispersion. ncsu.edu Similarly, in studies involving the flotation of minerals like apatite and dolomite, zeta potential measurements show that this compound affects the surface charge of the minerals, influencing the adsorption of other reagents. researchgate.netmdpi.com The addition of this compound to apatite makes its zeta potential more negative, hindering the adsorption of the anionic collector, sodium oleate. mdpi.com
The magnitude of the change in zeta potential often depends on the concentration of this compound and the pH of the system. ncsu.edu An optimal concentration of this compound can lead to a minimum in the zeta potential (i.e., a maximum in negative value), corresponding to the best dispersion. ncsu.edu
Table 2: Effect of this compound on the Zeta Potential of Colloidal Particles
| Colloidal System | Initial Zeta Potential (mV) | Zeta Potential with this compound (mV) | Observed Effect |
|---|---|---|---|
| Colloidal Silica | Approx. -30 | Approx. -70 | Increased electrostatic stability. brookhaveninstruments.com |
| Mica | Varies with pH | More negative | Enhanced dispersion. ncsu.edu |
| Apatite | Varies with pH | More negative | Depression of sodium oleate adsorption. mdpi.com |
UV-Vis Absorption Spectroscopy for Binding Interactions
UV-Vis absorption spectroscopy is a widely used technique to study the interactions between molecules. Changes in the absorption spectrum of a molecule, such as a protein, upon the addition of a ligand, like this compound, can indicate the formation of a complex and provide information about the binding process.
In studies of the interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA), UV-Vis spectroscopy has been employed to monitor changes in the protein's microenvironment. nih.gov The results have shown that the absorption intensity of BSA decreases with increasing concentrations of SAPP. nih.gov This change is attributed to the formation of a ground state complex between SAPP and BSA, which alters the conformation of the protein. nih.gov
The formation of this new complex can affect the physiological functions of the protein. nih.gov By analyzing the changes in the UV-Vis spectrum, researchers can gain insights into the nature of the binding and the structural modifications induced in the protein by this compound. nih.gov For example, in the study of soil organic content, this compound is used as an extractant, and UV-Vis spectroscopy is used to measure the absorbance of the resulting solution to determine the amount of organic matter.
Table 3: UV-Vis Spectroscopic Data for SAPP-BSA Interaction
| SAPP Concentration (µM) | BSA Absorbance at 280 nm (Arbitrary Units) | Interpretation |
|---|---|---|
| 0 | High | Initial absorbance of BSA. |
Fluorescence Spectroscopy for Protein Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to proteins. It relies on the intrinsic fluorescence of aromatic amino acids in proteins, primarily tryptophan and tyrosine, or the fluorescence of extrinsic probes.
The interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA) has been extensively studied using fluorescence spectroscopy. nih.gov These studies have shown that SAPP can quench the intrinsic fluorescence of BSA. nih.gov The mechanism of this quenching is reported to be static, meaning that SAPP forms a non-fluorescent ground-state complex with BSA. nih.gov
By analyzing the fluorescence quenching data at different temperatures, researchers can calculate various binding parameters, including the binding constant (Kₐ) and the number of binding sites (n). nih.gov For the SAPP-BSA interaction, the binding constant was found to decrease with increasing temperature, indicating that the complex becomes less stable at higher temperatures. nih.gov
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can also be determined from the temperature dependence of the binding constant. nih.gov For the SAPP-BSA system, negative values for ΔG°, ΔH°, and ΔS° have been reported, suggesting that the binding process is spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov
Table 4: Thermodynamic Parameters for the Binding of SAPP to BSA
| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| 298 | 123,300 | Negative | Negative | Negative |
| 308 | 49,600 | Negative | Negative | Negative |
| 318 | 15,800 | Negative | Negative | Negative |
(Data derived from reported trends) nih.gov
Surface Plasmon Resonance in Ligand-Binding Analysis
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring the binding of molecules to a surface. It is a powerful tool for characterizing biomolecular interactions, including the binding of small molecules like this compound to proteins.
In the context of studying the interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA), SPR has been used to confirm the binding and to determine the kinetics of the interaction. nih.gov The SPR sensorgram shows a dose-dependent response as the concentration of SAPP is increased, providing evidence of the binding event. nih.gov
The data obtained from SPR analysis can be used to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). These parameters provide a detailed understanding of the binding affinity and the stability of the complex formed between the ligand and the analyte. The results from SPR analysis of the SAPP-BSA interaction are consistent with the findings from fluorescence spectroscopy, confirming the binding and providing further quantitative data on the interaction. nih.gov
Ion Chromatography for Pyrophosphate and Related Anion Determination
Ion chromatography (IC) is a high-performance liquid chromatography technique used for the separation and determination of ionic species. It is a highly effective method for the analysis of pyrophosphate and other related anions in various matrices.
IC methods have been developed for the determination of phosphate, pyrophosphate, and other phosphates in seafood. nih.gov These methods typically involve extraction of the anions from the sample, followed by separation on an ion-exchange column and detection by conductivity. nih.gov The use of a gradient elution with a potassium hydroxide (B78521) eluent allows for the separation of different phosphate species within a short analysis time. nih.gov
The method's performance is characterized by its linear range, detection limits, and precision. For the analysis of phosphates in seafood, the linear range has been reported as 0.3-60 mg/L, with detection limits in the low mg/kg range and relative standard deviations of 1.6% to 2.6%. nih.gov The method has been shown to be selective and sensitive, providing satisfactory results for real sample analysis. nih.gov
IC can also be coupled with mass spectrometry (IC-MS) for the identification of unknown anionic species. thermofisher.com This combination provides both chromatographic separation and mass information, which is valuable for structure elucidation. thermofisher.com
Table 5: Performance Characteristics of Ion Chromatography for Pyrophosphate Determination in Seafood
| Parameter | Value |
|---|---|
| Linear Range | 0.3 - 60 mg/L nih.gov |
| Detection Limits | 2.1 - 2.3 mg/kg nih.gov |
| Relative Standard Deviations | 1.6% - 2.6% nih.gov |
Rheological Property Analysis in Complex Systems
The rheological properties of a material describe its deformation and flow behavior under stress. This compound is known to significantly modify the rheological properties of various complex systems, such as clay-based slurries and food products. researchgate.netnih.gov
In clay-based tailings, the addition of sodium acid pyrophosphate can cause a significant decrease in rheological parameters like yield stress, complex viscosity, and viscoelastic moduli. researchgate.net This is attributed to the adsorption of the tetravalent anionic phosphate molecules onto the particle surfaces, which increases the electrostatic and steric repulsion between particles, leading to a more dispersed and fluid system. researchgate.net
The effect of this compound on the rheological properties is often dependent on its concentration. utexas.edu An increase in the concentration of this compound in bentonite (B74815) suspensions leads to a decrease in the initial critical storage modulus. cambridge.org However, over time, the reduced modulus can gradually increase as the network structure reforms. cambridge.org
In food systems, such as processed cheese, tetrathis compound (TSPP) can influence the consistency and flow behavior. nih.gov Cheeses made with TSPP have been reported to exhibit high consistency, which is attributed to the combined effect of a high pH and a homogeneous fat particle size distribution. nih.gov
Table 6: Effect of Sodium Acid Pyrophosphate (SAPP) on the Rheological Properties of Clay-Based Tailings
| Rheological Parameter | Without SAPP | With SAPP | Observed Effect |
|---|---|---|---|
| Yield Stress | High | Exponential Decrease | Increased fluidity. researchgate.net |
| Complex Viscosity | High | Decreased | Increased fluidity. researchgate.net |
Mechanistic Studies of Sodium Pyrophosphate Interactions in Biological Systems
Enzymatic Hydrolysis of Pyrophosphate in Biochemical Pathways
The intracellular concentration of pyrophosphate is carefully controlled, as its accumulation can be toxic and inhibit many essential cellular processes. researchgate.netnih.gov This regulation is primarily achieved through enzymatic hydrolysis, a reaction that also plays a vital role in the thermodynamics of metabolism.
Inorganic pyrophosphatases (PPases) are ubiquitous enzymes that catalyze the hydrolysis of inorganic pyrophosphate into two molecules of orthophosphate (Pi). scirp.orgwikipedia.org This function is essential for cell viability. nih.gov By preventing the toxic buildup of PPi, PPases ensure that biosynthetic reactions, such as the synthesis of DNA, RNA, proteins, and phospholipids, can proceed without inhibition. researchgate.netnih.gov
There are two main categories of PPases, which are not homologous and differ in structure and catalytic mechanism: scirp.orgcsic.es
Soluble or Cytoplasmic Pyrophosphatases (sPPases/c-PPases): Found in all domains of life, these enzymes are considered housekeeping enzymes. researchgate.netnih.gov Their primary role is to hydrolyze the PPi generated in the cytosol, thereby maintaining the thermodynamic favorability of biosynthetic pathways. researchgate.netcsic.es In bacteria and yeast, soluble PPases are essential for metabolic reactions and growth. scirp.org
Membrane-Bound Pyrophosphatases (m-PPases): These enzymes are found in bacteria, protists, and plants. nih.govcsic.es They function as ion pumps, coupling the energy from PPi hydrolysis to the transport of protons (H+) or sodium ions (Na+) across a membrane. nih.govcsic.es This generates an electrochemical gradient that can serve as an energy reserve for the cell, particularly under stress conditions. csic.es
The continuous removal of PPi by these enzymes is critical; a dysfunction in this process can lead to metabolic anomalies and cell death. nih.govscirp.org
Many essential biosynthetic reactions, such as the polymerization of nucleotides into DNA and RNA by polymerases or the activation of fatty acids, release a pyrophosphate molecule. chemeurope.comwikipedia.orgwikipedia.org While these reactions are often reversible, the subsequent hydrolysis of PPi by inorganic pyrophosphatase is a highly exergonic reaction, releasing a significant amount of free energy (approximately -19 kJ/mol). wikipedia.org
Role of Inorganic Pyrophosphatases (PPases)
Sodium Pyrophosphate as an Enzyme Inhibitor
Beyond its role as a substrate for PPases, this compound is a well-documented inhibitor of several classes of enzymes. Its ability to interfere with specific enzymatic activities makes it a valuable tool in biochemical research.
This compound is a potent and irreversible inhibitor of serine/threonine phosphatases. creative-proteomics.combostonbioproducts.com These enzymes are critical regulators of cellular signaling pathways, where they reverse the action of kinases by removing phosphate (B84403) groups from serine and threonine residues on proteins. creative-proteomics.comnih.gov By inhibiting these phosphatases, this compound helps to preserve the phosphorylation state of proteins during laboratory procedures like cell lysis and protein extraction. news-medical.net It is frequently included in "phosphatase inhibitor cocktails" alongside other inhibitors to provide broad-spectrum protection against dephosphorylation. news-medical.netactivemotif.comabcam.com Studies have shown that general serine/threonine phosphatase inhibitors, including this compound, can abrogate processes like Ras-dependent Raf-1 activation by preventing the dephosphorylation of key residues such as S259 on the Raf-1 protein. nih.gov
During reverse transcription, enzymes like avian myeloblastosis virus (AMV) reverse transcriptase synthesize a complementary DNA (cDNA) strand from an RNA template. promega.ca This enzyme possesses an intrinsic ribonuclease H (RNase H) activity, which degrades the RNA strand of the resulting RNA:DNA hybrid. promega.capnas.org This degradation is a necessary step for the synthesis of the second, anticomplementary DNA strand. pnas.orgnih.gov
Research has demonstrated that this compound can inhibit this process. pnas.org It specifically inhibits the RNase H activity of the reverse transcriptase. pnas.orgpnas.org In the presence of this compound, the synthesis of anticomplementary DNA is blocked because the RNA template within the RNA:DNA hybrid remains intact and stable. pnas.orgpnas.orgnih.gov This inhibitory effect prevents the formation of RNA primers that are necessary for second-strand synthesis. pnas.orgresearchgate.net
Isopentenyl pyrophosphate (IPP) is a key precursor in the biosynthesis of a vast array of secondary metabolites, including isoprenoids like taxol and astaxanthin (B1665798). nih.govresearchgate.net In plant cells, IPP is synthesized in the cytoplasm and must be transported into plastids, where these biosynthetic pathways occur. researchgate.net This transport is mediated by specific translocators on the plastid envelope. researchgate.netresearchgate.net
This compound (NaPP) acts as a substrate analog of IPP. researchgate.net Due to its structural similarity, it can competitively inhibit the IPP translocator, interfering with the uptake of IPP from the cytosol into the plastids. nih.govresearchgate.netresearchgate.net This inhibitory action has been used experimentally to probe the compartmentation of biosynthetic pathways. For instance, studies on Taxus chinensis and Haematococcus pluvialis have used this compound to investigate the source of IPP for taxane (B156437) and astaxanthin production, respectively. nih.govresearchgate.netresearchgate.net By blocking the translocator, researchers can assess the pathway's reliance on cytoplasmic IPP pools.
Inhibition of RNA.DNA Hybrid Degradation by Reverse Transcriptase
Chelation Mechanisms and Biological Impact
This compound's biological significance is intrinsically linked to its potent ability to chelate metal ions. This sequestration of cations has profound effects on various physiological processes, ranging from mineralization to protein stability.
This compound is an effective chelating agent for calcium. nih.govnih.gov This property is central to its role in preventing pathological mineralization. plos.orgnih.gov By binding to free calcium ions, pyrophosphate forms soluble complexes, thereby inhibiting the formation and growth of calcium phosphate crystals, such as hydroxyapatite, which are the primary components of mineralized tissues. plos.orgnih.gov
The chelation of calcium by pyrophosphate has been observed to have direct physiological consequences. For instance, in the context of olfactory dysfunction following COVID-19, an increase in nasal calcium levels has been implicated as a contributing factor. A study demonstrated that the topical application of tetrasodium (B8768297) pyrophosphate, a known calcium-chelating agent, was associated with an improvement in olfactory function, suggesting that the reduction of free calcium through chelation can have therapeutic benefits. researchgate.net
Furthermore, pyrophosphate's interaction with calcium is crucial in cellular processes like flagellar function in Chlamydomonas reinhardii. Cation chelators, including pyrophosphate, can cause flagellar shortening. nih.gov The addition of calcium can reverse this effect, highlighting the role of calcium availability in maintaining flagellar structure and function. nih.gov
In the context of bone metabolism, pyrophosphate's influence is complex. While it is a known inhibitor of mineralization, studies have shown that it can also stimulate the differentiation and gene expression of osteoblasts, the cells responsible for bone formation. plos.org For example, exposure of pre-osteoblast cells to this compound led to increased expression of differentiation markers like collagen 1 (COL1), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN). plos.org This suggests that pyrophosphate, despite its anti-mineralization properties through calcium chelation, plays a physiological role in regulating bone cell activity. plos.org
The following table summarizes the observed physiological consequences of calcium chelation by this compound in different biological systems.
| Biological System | Observed Physiological Consequence | Reference |
| Olfactory System | Improvement of olfactory function by reducing elevated nasal calcium levels. | researchgate.net |
| Chlamydomonas reinhardii | Induction of flagellar shortening. | nih.gov |
| Osteoblasts | Stimulation of differentiation and matrix gene expression. | plos.org |
| General Mineralization | Prevention of pathological calcification. | plos.orgnih.gov |
This compound's chelating ability extends beyond calcium to other di- and trivalent metal ions, which plays a significant role in maintaining protein stability. atamanchemicals.comresearchgate.net By sequestering metal ions that can act as catalysts in oxidative reactions, pyrophosphate helps to protect proteins from oxidative damage. researchgate.net
In food science, for example, this compound is used to improve the stability of proteins in meat products. It chelates metal ions like iron, which can promote lipid and protein oxidation, thereby extending the shelf life of these products. researchgate.netatamanchemicals.com This chelation helps to reduce the damaging effects of iron ions on the amino acid side chains of proteins. researchgate.net
The interaction between pyrophosphate and metal ions can also influence the structural integrity of proteins. In the presence of pyrophosphate, the net charge on the surface of proteins can increase due to the introduction of phosphate groups. This can lead to increased electrostatic repulsion between protein molecules, preventing aggregation and enhancing solubility. researchgate.net
However, the effect of metal ions on protein stability can be complex. For some enzymes, such as pyrolysin from the hyperthermophilic archaeon Pyrococcus furiosus, the presence of metal ions like Na+, Ca2+, and Mg2+ can be destabilizing at high concentrations, yet they can also enhance enzymatic activity. nih.gov This suggests that metal ions play a modulatory role in both the stability and activity of certain proteins. nih.gov
The interaction of whey proteins with metal ions is another area where the chelating properties of compounds like pyrophosphate are relevant. Whey proteins can bind metal ions, and this interaction can be harnessed for applications in food and nutraceuticals. researchgate.net For instance, nano-sized ferric pyrophosphate stabilized with whey protein has been developed to improve the bioavailability of iron. researchgate.net
The table below outlines the impact of this compound's interaction with various metal ions on protein stability.
| Metal Ion | Impact on Protein Stability | Biological/Industrial Relevance | Reference |
| Iron (Fe²⁺/Fe³⁺) | Reduces protein oxidation by chelating iron ions. | Preservation of meat products. | researchgate.net |
| Various Metal Cations | Increases protein solubility and prevents aggregation by altering surface charge. | Food processing and protein formulation. | researchgate.net |
| Sodium (Na⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺) | Can destabilize some proteins (e.g., pyrolysin) at high concentrations but may enhance enzymatic activity. | Understanding enzyme function in specific environments. | nih.gov |
| Divalent Cations (general) | Prevents unwanted interactions in biochemical assays. | Research and diagnostics. | atamanchemicals.com |
Calcium Chelation and its Physiological Consequences
Effects on Cellular Processes and Gene Expression
Emerging research indicates that this compound can influence fundamental cellular processes, including responses to oxidative stress and the regulation of gene expression. These effects are often intertwined with its metal-chelating properties.
This compound can modulate cellular responses to oxidative stress, primarily through its ability to chelate transition metals like iron and copper. These metals are known to participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, a major contributor to oxidative damage. By sequestering these metal ions, pyrophosphate can mitigate the formation of reactive oxygen species (ROS).
In the context of food preservation, the addition of pyrophosphate to meat products helps to reduce lipid and protein oxidation, which are hallmarks of oxidative stress. researchgate.net This antioxidant effect is attributed to the chelation of pro-oxidant metal ions. researchgate.net
Studies in plants have provided insights into how pyrophosphate and phosphate homeostasis can influence gene expression related to ion transport and stress responses. While direct evidence for this compound regulating HAK5 (a high-affinity potassium transporter) and SOS (Salt Overly Sensitive) proteins is not prominent in the reviewed literature, the broader context of phosphate signaling is relevant.
In yeast, disruptions in phosphate metabolism have been shown to cause a wide range of metal homeostasis defects and elicit an iron starvation response by up-regulating iron transport genes. nih.gov This indicates a clear link between intracellular phosphate levels and the regulation of genes involved in metal ion transport.
In osteoblasts, pyrophosphate has been shown to stimulate the expression of key differentiation markers. A study found that exposure to this compound increased the expression of genes such as collagen 1 (COL1), alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN). plos.org This demonstrates a direct regulatory effect of pyrophosphate on the genetic programs governing cell differentiation.
| Gene/Protein | Cellular Process | Effect of Pyrophosphate | Reference |
| Collagen 1 (COL1) | Osteoblast differentiation, extracellular matrix formation | Upregulation of gene expression | plos.org |
| Alkaline Phosphatase (ALP) | Osteoblast differentiation, mineralization | Upregulation of gene expression and enzyme activity | plos.org |
| Osteopontin (OPN) | Bone matrix protein, cell adhesion | Upregulation of gene expression | plos.org |
| Osteocalcin (OCN) | Bone matrix protein, calcium binding | Upregulation of gene expression | plos.org |
Modulation of Antioxidant Enzyme Activities
Interactions with Biological Macromolecules
This compound, a compound with the formula Na₄P₂O₇, engages in significant interactions with various biological macromolecules, influencing their structure, function, and aggregation behavior. These interactions are pivotal in numerous biological and biotechnological processes, from food science to molecular biology. This section delves into the mechanistic studies of this compound's interactions with proteins and its role in the complex processes of emulsion gel formation and macromolecular crystallization.
Binding to Proteins (e.g., Bovine Serum Albumin)
The interaction between this compound and proteins is a critical area of study, with bovine serum albumin (BSA) often serving as a model protein. Spectroscopic and molecular docking techniques have been employed to elucidate the binding mechanisms between sodium acid pyrophosphate (SAPP) and BSA.
Research indicates that SAPP binds to BSA, leading to a reduction in the protein's intrinsic fluorescence intensity. frontiersin.org This phenomenon, known as fluorescence quenching, occurs through a static mechanism, which implies the formation of a non-fluorescent ground-state complex between SAPP and BSA. frontiersin.org The binding process is spontaneous at various temperatures, as evidenced by negative Gibbs free energy (ΔG°) values. frontiersin.org
Thermodynamic analysis reveals that both the enthalpy change (ΔH°) and entropy change (ΔS°) for the interaction are negative. frontiersin.org This suggests that hydrogen bonds and van der Waals forces are the primary intermolecular forces driving the binding of SAPP to BSA. frontiersin.org As the temperature increases, the binding constant (K) between SAPP and BSA decreases, indicating that the complex becomes less stable at higher temperatures. frontiersin.org
Molecular docking studies have further pinpointed the specific binding site of SAPP on BSA to be site I, located in subdomain IIA of the protein. The residues Arg256, Ser259, Ser286, Ile289, and Ala290 have been identified as key players in this interaction, primarily through the formation of hydrogen bonds and van der Waals forces. frontiersin.org
| Temperature (K) | Binding Constant (K) (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| 298 | 123,300 | -29.05 | -90.47 | -206.0 |
| 303 | 54,500 | -27.92 | ||
| 310 | 15,800 | -26.24 |
Influence on Myofibrillar Protein Emulsion Gel Formation and Stability
This compound plays a significant role in modulating the properties of myofibrillar protein (MP) emulsion gels, which are crucial for the texture of many processed meat products. The modification of MPs with this compound can lead to substantial improvements in the gel's characteristics, particularly under specific pH conditions.
Studies have shown that phosphorylation of myofibrillar proteins by this compound can enhance the elasticity, strength, water-holding capacity, and oxidative stability of the resulting emulsion gels, especially at pH levels of 6.0 and 7.0. atamanchemicals.com This improvement is largely attributed to the formation of enhanced protein-protein crosslinks. atamanchemicals.com These crosslinks arise from ionic interactions between the introduced phosphate groups and the positively charged amino groups (–NH₃⁺) of amino acid residues on the protein chains. atamanchemicals.com
The mechanism involves the successful introduction of phosphate groups onto the MP, forming C-O-P bonds. atamanchemicals.com LC-MS/MS analysis has identified specific phosphorylation sites on serine, threonine, and tyrosine residues. atamanchemicals.com This modification increases the solubility of myofibrillar proteins by promoting the dissociation of actomyosin (B1167339) and increasing the ionic strength. atamanchemicals.com The more soluble proteins can then form a stronger and more elastic gel structure. atamanchemicals.com
However, the effect of this compound is highly pH-dependent. At more alkaline pH values (8.0 and 9.0), excessive phosphorylation can lead to increased electrostatic repulsion between protein molecules, causing a collapse of the gel structure and a decrease in its desirable properties. atamanchemicals.com Similarly, at an acidic pH of 5.0, protein precipitation occurs, which also negatively impacts the gel network. atamanchemicals.com
| pH | Effect on Gel Properties | Underlying Mechanism |
|---|---|---|
| 5.0 | Decreased gel properties and stability | Protein precipitation |
| 6.0 | Improved elasticity, strength, and water-holding capacity | Enhanced protein-protein crosslinks via ionic interactions |
| 7.0 | Improved elasticity, strength, and water-holding capacity | Enhanced protein-protein crosslinks via ionic interactions |
| 8.0 | Decreased gel properties and stability | Increased electrostatic repulsion between protein molecules |
| 9.0 | Decreased gel properties and stability | Increased electrostatic repulsion between protein molecules |
Crystallization of Biological Macromolecules
This compound is also utilized in the field of structural biology, specifically in the crystallization of biological macromolecules for X-ray crystallography studies. While a wide range of salts are used as precipitants to induce crystallization, this compound has been successfully used in specific cases to obtain high-quality crystals.
One notable example is the crystallization of human angiogenin, a protein involved in blood vessel formation, in complex with pyrophosphate (PPi). nih.gov To obtain co-crystals of the angiogenin-PPi complex, crystallization trials were set up using the vapor diffusion technique. nih.gov The reservoir solution contained 20 mM sodium citrate, 0.2 M sodium potassium tartrate, and 10% PEG 6000 at a pH of 5.2, supplemented with 100 mM this compound. nih.gov This specific combination of reagents facilitated the formation of crystals suitable for structural analysis. nih.gov
In another instance, tetrathis compound was included in a lysis buffer at a concentration of 100 mM during the preparation of protein samples for analysis, indicating its role in maintaining protein stability and integrity under certain experimental conditions. core.ac.uk Furthermore, unusually large crystals of inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate, were grown for neutron diffraction studies, highlighting the importance of pyrophosphate-related compounds in structural studies of specific enzyme systems. nasa.gov
The use of phosphate-containing compounds in crystallization is a delicate process, as they have a high propensity to form salt crystals, which can be difficult to distinguish from protein crystals. researchgate.net However, when used under carefully controlled conditions, this compound can be an effective component of the crystallization cocktail for specific macromolecules.
| Macromolecule | Compound Used | Concentration | Crystallization Conditions/Use | Reference |
|---|---|---|---|---|
| Human Angiogenin | This compound | 100 mM | Supplement in reservoir solution for co-crystallization with PPi. | nih.gov |
| Protein Lysate | Tetrathis compound | 100 mM | Component of a lysis buffer. | core.ac.uk |
Environmental Science and Remediation Research Involving Sodium Pyrophosphate
Environmental Fate and Degradation Pathways
Once introduced into the environment, sodium pyrophosphate undergoes transformation processes that convert it into simpler, ubiquitous phosphate (B84403) forms. As an inorganic substance, it dissociates in aqueous environments into sodium ions (Na+) and pyrophosphate ions (P₂O₇⁴⁻). santos.com The pyrophosphate anion is the reactive species of interest in its environmental fate.
The primary degradation pathway for the pyrophosphate ion in the environment is hydrolysis, which breaks it down into two molecules of orthophosphate (HPO₄²⁻). santos.com This conversion can occur through both non-biological (abiotic) and biological (biotic) mechanisms. researchgate.neteuropa.eu The pyrophosphate anion is unstable in aqueous solutions and hydrolyzes into inorganic phosphate, a form of phosphorus that is readily available to living organisms. santos.com This hydrolysis is a critical step, as orthophosphate is the most bioavailable form of phosphorus and its concentration can influence primary productivity in ecosystems. gatech.edu The rate and extent of this transformation are influenced by various environmental factors, including pH and the presence of microbial communities. researchgate.net
Biotic degradation of pyrophosphate is primarily mediated by enzymes called phosphatases. gatech.edu These enzymes, synthesized by microorganisms and plants, play a crucial role in phosphorus acquisition by cleaving phosphate groups from various molecules. gatech.eduplos.orgbiorxiv.org Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme responsible for the hydrolysis of pyrophosphate into inorganic phosphate. revistanefrologia.comfrontiersin.org Studies have shown that increased alkaline phosphatase activity is linked to lower plasma levels of pyrophosphate in clinical settings, highlighting the enzyme's efficiency in this degradation process. frontiersin.org The remineralization of complex phosphate molecules like pyrophosphate into orthophosphate by microbial phosphatases is a vital process for alleviating phosphorus starvation in nutrient-limited environments. gatech.edu
Abiotic and Biotic Hydrolysis to Orthophosphate
Applications in Environmental Remediation and Resource Management
The unique chemical properties of this compound make it a valuable tool in several environmental and industrial applications, from soil analysis to mineral processing.
This compound is widely used as a chemical extractant to study soil organic matter (SOM). up.wroc.pl It functions as a chelating agent, effectively solubilizing organic compounds that are bound together by metallic elements like calcium, iron, and aluminum. ctfc.catucdavis.edu By forming complexes with these polyvalent cations, this compound releases the associated organic matter into a soluble form, allowing for its quantification and characterization. up.wroc.plctfc.cat This method is particularly effective for extracting humic substances and is considered less harsh than strong alkali extractants, resulting in less chemical alteration of the organic material. up.wroc.pl Research has shown it to be a primary extracting reagent in calcareous soils. ctfc.cat
Table 1: Efficacy of this compound in Soil Organic Matter (SOM) Extraction
| Soil Type/Condition | Extraction Target | Key Finding |
| General Soils | Humic Substances | Recovers up to 30% of organic matter with less chemical alteration compared to caustic alkali. up.wroc.pl |
| Calcareous Soils | Mineral-Associated SOM | Acts as the main extracting reagent, releasing about 15% of the total soil organic carbon. ctfc.cat |
| Low-Carbon Alluvial Sediments | Natural Organic Matter (NOM) | Demonstrates higher OC extraction efficiency compared to NaOH, HCl, and water. energy.gov |
| Various Soils | Organic-Complexed Fe and Al | Specifically extracts Fe and Al complexed with organic matter without significantly dissolving inorganic forms. ucdavis.edu |
In the field of water treatment, this compound is utilized for its ability to prevent the formation of mineral scale and to control corrosion. hoochemtec.comatamanchemicals.comnanyangchemical.com It functions as a sequestering agent, binding with mineral ions like calcium and magnesium that are responsible for hardness and scale deposits in pipes (B44673), boilers, and cooling systems. atamanchemicals.comnanyangchemical.comchemical-sales.com By sequestering these ions, this compound keeps them in solution and prevents them from precipitating and forming hard scale. nhmrc.gov.au This action helps maintain the efficiency and longevity of water distribution systems. atamanchemicals.com
Table 2: Mechanisms of this compound in Water Treatment
| Application | Mechanism of Action |
| Water Softening | Sequesters calcium and magnesium ions, preventing them from forming scale. atamanchemicals.comchemical-sales.com |
| Scale Prevention | Inhibits the precipitation and crystallization of mineral salts on surfaces. hoochemtec.comnhmrc.gov.au |
| Corrosion Control | Can help in forming a protective film when used with other agents, making corrosion more uniform and less pitting. nhmrc.gov.au |
| Red and Black Water Control | Helps to stabilize and disperse iron in the water, preventing "red water" caused by hydrated iron oxide. atamanchemicals.comnhmrc.gov.au |
This compound serves as a selective modifying agent—specifically as a dispersant or depressant—in the froth flotation process used for mineral separation. mdpi.com Flotation separates valuable minerals from gangue (waste rock) by manipulating their surface properties to make them either hydrophobic (float) or hydrophilic (sink). This compound can selectively depress certain minerals by adsorbing onto their surfaces, preventing the collector chemical from attaching and thus inhibiting their flotation. mdpi.comresearchgate.net This selective depression is crucial for achieving a clean separation between different types of minerals, such as separating apatite from dolomite (B100054) or chalcopyrite from galena. mdpi.comresearchgate.net
Table 3: Applications of this compound in Mineral Flotation
| Mineral System | Role of this compound | Outcome |
| Arsenopyrite (B74077) / Muscovite | Dispersant | Adsorbs onto muscovite, improving the recovery of arsenopyrite in a mixed-mineral system. mdpi.com |
| Limonite / Calcite | Depressant | Enhances the depression of limonite, allowing for its separation from calcite via reverse flotation. uq.edu.au |
| Apatite / Dolomite | Selective Depressant | Preferentially adsorbs onto apatite surfaces, inhibiting its flotation and allowing for separation from dolomite. mdpi.comresearchgate.net |
| Chalcopyrite / Galena | Selective Depressant | Depresses galena while not affecting chalcopyrite, enabling their separation in an acidic pH range. researchgate.net |
Inhibition of Unwanted Crystallization (e.g., Struvite)
This compound is recognized for its ability to inhibit the crystallization of certain minerals, a property of significant interest in various environmental and industrial contexts. One of the most notable examples of this is its effect on the formation of struvite (magnesium ammonium (B1175870) phosphate, MgNH₄PO₄·6H₂O). Struvite precipitation can be problematic in wastewater treatment facilities, where it can form scale deposits that clog pipes and disrupt operations. nih.gov
Research has shown that tetrasodium (B8768297) pyrophosphate effectively delays the nucleation of struvite and reduces its growth efficiency. figshare.comresearchgate.net The primary mechanism behind this inhibition is the formation of a stable complex with magnesium ions (MgP₂O₇²⁻) in the solution. figshare.comresearchgate.net By sequestering magnesium, this compound reduces the supersaturation of the solution with respect to struvite, thereby hindering the initial formation of crystals. researchgate.net
Studies have demonstrated that even at very low concentrations, pyrophosphate can significantly impair struvite precipitation. nih.gov In laboratory experiments using artificial urine to simulate conditions conducive to struvite formation, the presence of tetrathis compound led to a noticeable delay in the appearance of crystals. figshare.comnih.gov When crystals do form in the presence of pyrophosphate, they often exhibit altered morphology, appearing misshapen or with an octahedral habit, which is indicative of very slow growth, in contrast to the typical "X-shaped" or planar crystals characteristic of rapid growth. nih.gov This alteration in crystal habit is another manifestation of the inhibitory action of this compound. figshare.comresearchgate.net
The inhibitory effect is not believed to be primarily due to the chelation of all free magnesium ions, as the pyrophosphate is effective at concentrations too low for this to be the sole mechanism. nih.gov Instead, it is proposed that pyrophosphate molecules interfere directly with the crystal nucleation and growth processes at a molecular level. nih.gov This direct interference with the chemical mechanisms of crystallization is a key aspect of its function as an inhibitor.
Table 1: Research Findings on the Inhibition of Struvite Crystallization by this compound
| Research Focus | Key Findings | Reference |
| Mechanism of Inhibition | Delays struvite nucleation and decreases growth efficiency. The formation of the MgP₂O₇²⁻ complex is the most important factor in inhibiting nucleation. | figshare.comresearchgate.net |
| Effect on Crystal Morphology | Causes changes in the morphology and habit of struvite crystals. Crystals that form are often misshapen or octahedral, indicating slow growth. | figshare.comnih.gov |
| Concentration Effects | Effective at very low concentrations. Its inhibitory activity is not significantly reduced even when the concentration is lowered substantially. | nih.gov |
| Inhibitory Action | Proposed to act through direct interference with the chemical mechanisms of crystal nucleation and growth, rather than solely through magnesium chelation. | nih.gov |
Considerations for Sustainable Production and Environmental Footprint
A significant environmental concern associated with phosphates, including this compound, is their potential to contribute to the eutrophication of water bodies when released into the environment. atamankimya.com Eutrophication is the enrichment of water with nutrients, leading to excessive growth of algae and other aquatic plants, which can deplete oxygen levels and harm aquatic ecosystems. While this is a greater concern for applications like detergents, proper disposal and management practices are essential to minimize this risk from any source. atamankimya.comusda.gov
In response to these environmental concerns, there is a growing focus on developing more sustainable production methods for this compound and other phosphorus compounds. lucintel.comarchivemarketresearch.com Key trends in the industry include efforts to minimize waste, conserve energy, and source materials from more sustainable or renewable sources. lucintel.com Technological advancements are aimed at improving production efficiency and reducing the environmental footprint of the manufacturing process. archivemarketresearch.com For instance, research into mechanochemical processes that are solvent-free represents a potential pathway toward more sustainable production of related phosphorus compounds, which could influence future manufacturing techniques for this compound. researchgate.netresearchgate.net
Table 2: Environmental and Sustainability Aspects of this compound
| Aspect | Details | Reference |
| Primary Raw Material | Phosphoric acid, derived from phosphate rock. | usda.gov |
| Manufacturing Impacts | Production of food-grade phosphoric acid can create a hazardous waste stream from the removal of heavy metals. | beyondpesticides.org |
| Key Environmental Concern | Potential for eutrophication of water bodies if released into the environment. | atamankimya.com |
| Carbon Footprint | Sodium Acid Pyrophosphate (SAPP) has a verified climate footprint of 5.00 kg CO₂e/kg. | carboncloud.com |
| Sustainable Production Trends | Focus on waste minimization, energy conservation, improved supply chain management, and development of greener production technologies. | lucintel.comarchivemarketresearch.com |
| Research Directions | Exploration of solvent-free mechanochemical synthesis routes for related phosphorus compounds. | researchgate.netresearchgate.net |
Advanced Materials Science Applications and Research of Sodium Pyrophosphate
Sodium Pyrophosphate in Battery Technology
The quest for alternatives to lithium-ion batteries has intensified research into sodium-ion batteries (SIBs), driven by the natural abundance and low cost of sodium. rsc.orgbg.ac.rsbath.ac.uk Within this field, this compound-based materials are gaining considerable attention as promising candidates for cathode applications due to their structural stability and favorable electrochemical properties. sci-hub.sesci-hub.se
Pyrophosphate Framework Cathode Materials for Sodium-Ion Batteries
Polyanionic compounds, particularly those with pyrophosphate (P₂O₇)⁴⁻ frameworks, are recognized for their robust and stable structures, which can endure the repeated insertion and extraction of sodium ions during battery cycling. sci-hub.sesci-hub.seresearchgate.netresearchgate.net This structural integrity is a critical advantage over some other cathode materials that can suffer from significant volume changes and degradation over time. mdpi.com
Two of the most extensively studied pyrophosphate-based cathodes are Sodium Iron Pyrophosphate (Na₂FeP₂O₇) and Sodium Iron Phosphate-Pyrophosphate (Na₄Fe₃(PO₄)₂(P₂O₇)) .
Na₂FeP₂O₇ : This compound operates through the Fe²⁺/Fe³⁺ redox couple and has a theoretical capacity of approximately 97 mAh/g. sci-hub.sescispace.com It typically exhibits a working voltage of around 2.9-3.0 V versus Na⁺/Na. researchgate.netscispace.comresearchgate.net Its three-dimensional framework is believed to provide open channels that facilitate the movement of sodium ions. scispace.com
Na₄Fe₃(PO₄)₂(P₂O₇) : This mixed-polyanion material is particularly attractive due to its higher average operating voltage of about 3.1-3.2 V and a theoretical capacity of 128.9 mAh/g. researchgate.netmdpi.comsanu.ac.rs The structure consists of both phosphate (B84403) (PO₄)³⁻ and pyrophosphate (P₂O₇)⁴⁻ groups, creating a stable interstitial space that experiences minimal volume change (less than 4%) during the reversible cycling of three sodium ions. mdpi.com This combination of higher voltage and structural stability makes it a highly promising cathode material for cost-effective and durable SIBs. sanu.ac.rs
Table 1: Properties of this compound-Based Cathode Materials
| Compound Name | Chemical Formula | Theoretical Capacity (mAh/g) | Average Operating Voltage (vs. Na⁺/Na) | Crystal System |
|---|---|---|---|---|
| Sodium Iron Pyrophosphate | Na₂FeP₂O₇ | ~97 | ~3.0 V sci-hub.seresearchgate.netscispace.com | Triclinic researchgate.netresearchgate.net |
| Sodium Iron Phosphate-Pyrophosphate | Na₄Fe₃(PO₄)₂(P₂O₇) | 128.9 mdpi.com | ~3.1 V mdpi.com | Triclinic |
Electrochemical Performance and Ion Diffusion Mobility
The practical performance of pyrophosphate cathodes is determined by their electrochemical characteristics and the ease with which sodium ions can move through their crystal structure. Research has shown that materials like Na₂FeP₂O₇ and Na₄Fe₃(PO₄)₂(P₂O₇) can deliver a significant portion of their theoretical capacities with good reversibility.
For instance, carbon-coated Na₂FeP₂O₇ has demonstrated initial discharge capacities of over 80 mAh/g and maintained 93.3% of this capacity after 140 cycles. acs.org Similarly, Na₄Fe₃(PO₄)₂(P₂O₇) thin-film electrodes have achieved a reversible capacity of approximately 120 mAh g⁻¹ with excellent stability over 500 cycles. acs.org Hybrid materials, such as Na₄Fe₃(PO₄)₂(P₂O₇) anchored on MXene nanosheets, have shown high discharge capacities of 106.1 mAh g⁻¹ at 0.2 C and maintained 85.2% capacity retention after 1000 cycles at a higher rate of 1 C. mdpi.com
Computational studies using molecular dynamics (MD) simulations have provided insights into the ion diffusion kinetics. For the Na₄M₃(PO₄)₂P₂O₇ (where M = Fe, Mn) class of materials, Na⁺ diffusion occurs across a three-dimensional network of pathways with low activation barriers of 0.20–0.24 eV. bath.ac.ukacs.org This results in high diffusion coefficients (Dₙₐ) in the range of 10⁻¹⁰ to 10⁻¹¹ cm² s⁻¹ at 325 K, which suggests the potential for high-rate capability. bath.ac.ukacs.org For other related phosphate compounds, such as NaVOPO₄ polymorphs, calculated Na-ion diffusion coefficients are in a similar range of 10⁻¹¹ to 10⁻¹² cm² s⁻¹. acs.org These low activation energies and high diffusion coefficients are indicative of rapid sodium ion transport, a key factor for efficient battery performance. bath.ac.uk
Table 2: Electrochemical Performance and Diffusion Data for Pyrophosphate Cathodes
| Material | Reversible Capacity (mAh/g) | Cycling Stability | Rate Capability | Na-ion Diffusion Coefficient (Dₙₐ) (cm²/s) | Activation Energy (Eₐ) (eV) |
|---|---|---|---|---|---|
| Na₂FeP₂O₇ | ~83 at C/10 acs.org | 93.3% retention after 140 cycles at C/2 acs.org | 47.8 mAh/g at 5C acs.org | - | - |
| Na₄Fe₃(PO₄)₂(P₂O₇) (Thin Film) | ~120 acs.org | Stable over 500 cycles acs.org | - | - | - |
| Na₄Fe₃(PO₄)₂(P₂O₇)@MXene | 106.1 at 0.2C mdpi.com | 85.2% retention after 1000 cycles at 1C mdpi.com | 60.4 mAh/g at 10C mdpi.com | - | - |
| Na₄M₃(PO₄)₂(P₂O₇) (M=Fe, Mn) (Computational) | - | - | - | 10⁻¹⁰ - 10⁻¹¹ at 325 K bath.ac.ukacs.org | 0.20 - 0.24 bath.ac.ukacs.org |
Crystallization Behavior and Phase Transitions in Battery Materials
The synthesis of pyrophosphate cathode materials often involves a glass-ceramic route, where an amorphous glass precursor is heat-treated to induce crystallization. frontiersin.orgdigitellinc.com The thermal properties, such as the glass transition temperature (T₉) and the crystallization temperature (Tₓ), are critical parameters in this process. frontiersin.orgdigitellinc.com For example, studies on Na₂FeₓNi₁₋ₓP₂O₇ glass have shown that the crystallization onset temperature (Tₓ) varies with composition. frontiersin.org Heat treatment of these glasses leads to the formation of crystalline phases like Na₃.₁₂Fe₂.₄₄(P₂O₇)₂ and Na₃.₁₄Ni₂.₁₈(P₂O₇)₂. frontiersin.org
A crucial aspect of these materials is their thermal stability and phase behavior at elevated temperatures, which is vital for battery safety. Research on Na₂FeP₂O₇ has shown that in its charged (desodiated) state, forming NaFeP₂O₇, it exhibits remarkable thermal stability. researchgate.netcapes.gov.br High-temperature analysis reveals that the desodiated NaFeP₂O₇ undergoes an irreversible phase transition from a triclinic (P1) structure to a more stable monoclinic (P2₁/c) polymorph at temperatures above 560 °C. researchgate.netcapes.gov.br Importantly, no thermal decomposition or oxygen release was observed up to 600 °C, highlighting the intrinsic safety endowed by the stable (P₂O₇)⁴⁻ anion. researchgate.net
Table 3: Thermal Properties and Phase Transitions of Pyrophosphate Materials
| Material/System | Property | Temperature (°C) | Observation |
|---|---|---|---|
| Na₂FeP₂O₇ Glass (Powder) | Glass Transition (T₉) | ~480 | Endothermic dip in DTA curve frontiersin.org |
| Na₂FeP₂O₇ Glass (Powder) | Crystallization Onset (Tₓ) | ~520 | Exothermic peak onset in DTA curve frontiersin.org |
| Na₂NiP₂O₇ Glass (Powder) | Crystallization Onset (Tₓ) | ~580 | Exothermic peak onset in DTA curve frontiersin.org |
| Desodiated NaFeP₂O₇ | Phase Transition | > 560 | Irreversible transition from triclinic to monoclinic phase researchgate.netcapes.gov.br |
| Desodiated NaFeP₂O₇ | Thermal Stability | Up to 600 | No decomposition or oxygen evolution observed researchgate.net |
Role in Ceramic and Textile Industries
Beyond energy storage, this compound is a well-established and versatile additive in the ceramic and textile industries, primarily valued for its dispersing and sequestering properties. atamanchemicals.comatamanchemicals.com
In ceramics, it functions as a highly effective deflocculant or dispersing agent, particularly in the preparation of slips and slurries. bg.ac.rsatamanchemicals.comqualicer.org The mechanism involves the adsorption of the polyanionic pyrophosphate onto the surface of clay particles. qualicer.orgdigitalfire.com This increases the negative surface charge of the particles, leading to a higher zeta potential and thus stronger electrostatic repulsion between them. qualicer.orgdigitalfire.com This repulsion prevents the particles from agglomerating, reduces the viscosity of the slurry, and allows for a higher solids content, which is crucial for forming dense, uniform ceramic bodies with minimal cracking during drying and firing. atamanchemicals.combeadszirconia.com
In the textile industry, this compound serves multiple functions. It is used for scouring and cleaning fabrics, helping to remove impurities. atamanchemicals.com Its primary role, however, is as a dispersing and leveling agent in dyeing processes. atamanchemicals.comatamanchemicals.com By sequestering metal ions like calcium and magnesium present in hard water, it prevents the formation of insoluble dye complexes that can lead to uneven dyeing. atamanchemicals.com As a dispersing agent, it helps to keep dye particles finely distributed in the dye bath, ensuring uniform color uptake by the fibers and achieving a level, consistent shade. atamanchemicals.comshreebschemicals.com
Electroless Plating and Surface Coating Applications
This compound plays a critical role as a complexing agent in electroless plating, particularly in electroless nickel (Ni-P) plating baths. google.comtau.ac.ilwikipedia.org Electroless plating is a chemical reduction process that deposits a uniform layer of metal alloy onto a substrate without the use of an electric current. wikipedia.org
In these plating solutions, this compound complexes with the nickel ions (Ni²⁺). This complexation serves several vital functions:
It prevents the spontaneous precipitation of nickel hydroxide (B78521) or nickel phosphite, which would otherwise occur as the pH of the bath is adjusted. google.comtau.ac.il
It acts as a buffer, helping to maintain a stable pH during the plating process. tau.ac.il
It controls the concentration of free nickel ions available for reduction, thereby regulating the plating rate and influencing the properties of the final coating. google.comtau.ac.il
By stabilizing the plating bath, this compound enables the deposition of smooth, uniform, and adherent nickel-phosphorus coatings, even on complex geometries. atamanchemicals.comgoogle.com These coatings are highly valued for their hardness, wear resistance, and corrosion protection, finding applications in electronics, aerospace, and automotive industries. google.com
Cross Disciplinary Research on Sodium Pyrophosphate
Biogeochemical Cycling of Pyrophosphate in Ecosystems
The biogeochemical cycling of phosphorus is a fundamental process for all life, as it is an essential component of DNA, RNA, and ATP. wikipedia.org Unlike other major elemental cycles, the atmosphere plays a minimal role in the movement of phosphorus. wikipedia.org The primary form of phosphorus that is cycled through terrestrial and aquatic ecosystems is orthophosphate (PO₄³⁻). wikipedia.org
The phosphorus cycle involves four major processes:
Tectonic uplift and the exposure of phosphorus-containing rocks to weathering. wikipedia.org
The physical, chemical, and biological weathering of these rocks, which releases dissolved and particulate phosphorus into soils, lakes, and rivers. wikipedia.org
The movement of phosphorus through various trophic levels in ecosystems.
The eventual return of phosphorus to the soil and water through the decomposition of organic matter. libretexts.org
Pyrophosphate can be introduced into ecosystems through various means, including the hydrolysis of organic phosphorus compounds by enzymes like phosphatases. wikipedia.org The availability of organic phosphorus for microbial, plant, and animal growth is dependent on its degradation to free phosphate (B84403). wikipedia.org In soil, low concentrations of phosphorus can limit plant and microbial growth. wikipedia.org Soil microorganisms act as both sinks and sources of available phosphorus in this intricate cycle. wikipedia.org The movement of phosphorus from the ocean to the land and through the soil is an exceptionally slow process, with the average phosphate ion having an oceanic residence time of 20,000 to 100,000 years. libretexts.org
Interplay between Chemical Structure and Biological Activity
The biological activity of a chemical compound is intrinsically linked to its molecular structure. This principle is fundamental in fields like medicinal chemistry, where understanding these relationships is crucial for designing new drugs. annualreviews.org The interaction between a molecule and a biological receptor is often highly specific, with the shape and chemical properties of the molecule determining its ability to bind and elicit a biological response. annualreviews.org
In the context of sodium pyrophosphate, its chemical structure dictates its interactions with biological molecules. For instance, studies have explored the interaction of sodium acid pyrophosphate (SAPP) with bovine serum albumin (BSA). nih.gov Spectroscopic and molecular docking analyses revealed that SAPP binds to a specific site on the BSA molecule primarily through hydrogen bonds and van der Waals forces. nih.gov The binding affinity was observed to decrease with increasing temperature, indicating that the complex formation is an exothermic process. nih.gov
The number and position of functional groups, such as hydroxyl and methoxy (B1213986) groups, can significantly influence the biological activities of compounds. mdpi.com While not directly applicable to the simple ionic structure of this compound, this principle highlights the importance of structural features in determining biological effects. For this compound, its ability to chelate metal ions is a key aspect of its chemical nature that influences its biological behavior.
Computational Chemistry and Modeling of this compound Interactions
Computational chemistry provides powerful tools to investigate the interactions of molecules at an atomic level. ub.edu These methods, including molecular docking and theoretical chemical speciation analysis, offer insights that complement experimental findings.
Molecular Docking Analysis of Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand protein-ligand interactions. biorxiv.org
A study on the interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA) utilized molecular docking to elucidate the binding mechanism. nih.gov The results indicated that SAPP binds to site I in subdomain IIA of BSA. nih.gov The key amino acid residues involved in this interaction were identified as Arg256, Ser259, Ser286, Ile289, and Ala290, with the binding being stabilized by hydrogen bonds and van der Waals forces. nih.gov This computational analysis was consistent with thermodynamic data obtained from spectroscopic methods. nih.gov
Theoretical Chemical Speciation Analysis
Theoretical chemical speciation analysis is used to predict the different chemical forms of a substance under specific conditions, such as in a solution. This is particularly important for understanding the behavior of ionic compounds like this compound in complex environments.
In the context of urinary stone formation, theoretical chemical speciation analysis has been employed to understand the inhibitory effect of tetrasodium (B8768297) pyrophosphate on the crystallization of struvite. figshare.com The analysis revealed that the formation of the MgP₂O₇²⁻ complex plays a crucial role in inhibiting struvite nucleation. figshare.com Another study showed that tetrathis compound promotes the formation of poorly crystalline and amorphous precipitate (PCaAP), a component of infectious urinary stones, by shifting its formation to a lower pH. acs.org This was explained by the formation of various chemical complexes in the artificial urine, as determined by theoretical chemical speciation analysis. acs.org
Furthermore, density functional theory (DFT) calculations have been used to study the chemical interactions of this compound on iron and iron oxide surfaces. acs.orgresearchgate.net These studies found that this compound chemically adsorbs onto these surfaces by forming stable Fe-O-P linkages. acs.orgresearchgate.net The binding mechanism was identified as a donor-acceptor interaction on the iron surface and a donation/back-donation interaction on the iron oxide surface. acs.orgresearchgate.net
Interactive Data Table: Molecular Docking Parameters for SAPP-BSA Interaction
| Parameter | Value | Reference |
| Binding Site | Site I (subdomain IIA) | nih.gov |
| Interacting Residues | Arg256, Ser259, Ser286, Ile289, Ala290 | nih.gov |
| Primary Interaction Forces | Hydrogen bonds, van der Waals forces | nih.gov |
| Binding Constant (298 K) | 123,300 M⁻¹ | nih.gov |
| Binding Constant (318 K) | 15,800 M⁻¹ | nih.gov |
Q & A
Q. What are the critical physicochemical properties of sodium pyrophosphate that researchers must consider during experimental design?
this compound's solubility, pH sensitivity, and thermal stability are pivotal. For instance, its solubility in water (but not in alcohol) necessitates aqueous-based preparations, while its decomposition at 220°C (during synthesis) requires controlled heating protocols . Buffer solutions containing this compound must account for pH-dependent behavior: solutions at pH 4.5–6.5 exhibit varying ionic interactions, which can alter experimental outcomes in food or biochemical studies .
Q. How should this compound buffer solutions be prepared and standardized for reproducibility?
Prepare this compound buffers by dissolving the compound in distilled water and adjusting pH using HCl/NaOH. For example, solutions at pH 4.5, 5.5, and 6.5 were stabilized by combining this compound with sodium chloride and lemon juice, followed by rigorous pH monitoring . Standardization requires verification via titration or spectrophotometry to ensure molarity and ion activity align with experimental requirements .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as an irritant (Xi hazard code). Use personal protective equipment (PPE) such as gloves and goggles. Avoid skin/eye contact, and follow OSHA/NIOSH guidelines for spill management. Safety data sheets (SDS) recommend neutralization with weak acids (e.g., citric acid) for accidental releases .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's role in food matrix stabilization?
Contradictions often arise from pH variability or interaction with divalent cations (e.g., Ca²⁺/Mg²⁺). For example, in meat marination studies, this compound improved oxidative stability at pH 6.5 but accelerated lipid oxidation at lower pH due to altered ion chelation . To address discrepancies:
Q. What methodological approaches are used to study this compound's chelation mechanisms in antimicrobial applications?
Advanced studies employ isothermal titration calorimetry (ITC) to measure binding affinities between this compound and metal ions (e.g., Fe³⁺). For microbial assays, combine pyrophosphate with EDTA in extraction buffers to enhance metal ion sequestration, as demonstrated in soil microcystin analysis . Fluorescent chemosensors (e.g., Zn²⁺-dipicolylamine complexes) can also track PPi-metal interactions in real time .
Q. How can this compound's interference in PCR amplification be mitigated for molecular biology applications?
this compound inhibits DNA polymerases by binding Mg²⁺, a cofactor for PCR. To mitigate:
Q. What strategies improve selectivity in detecting pyrophosphate (PPi) in complex biological systems?
Chemosensors leveraging metal coordination (e.g., Cu²⁺ or Zn²⁺ complexes) exploit PPi's higher charge density compared to ATP or phosphate. A displacement approach using lanthanide-based probes (e.g., Tb³⁺-dipicolinic acid) enhances selectivity by fluorescence quenching upon PPi binding. Validate specificity via competitive assays with ATP, ADP, and phosphate .
Data Analysis & Interpretation
Q. How should researchers analyze this compound's dual role as a palatability enhancer and nutrient stabilizer in animal feed?
Use dual-parameter models:
Q. What statistical methods are appropriate for interpreting variable outcomes in this compound-based buffer studies?
Multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) accounts for pH, concentration, and ionic strength variables. For instance, in poultry studies, pH 5.5–6.5 significantly impacted this compound’s antioxidant efficacy (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
